tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate
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Overview
Description
“tert-Butyl ((1R,2S,5S)-2-amino-5-(dimethylcarbamoyl)cyclohexyl)carbamate” is a synthetic compound with the CAS Number: 365998-36-3 and a molecular weight of 285.39 . It has a linear formula of C14H27N3O3 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H27N3O3/c1-14(2,3)20-13(19)16-11-8-9(6-7-10(11)15)12(18)17(4)5/h9-11H,6-8,15H2,1-5H3,(H,16,19)/t9-,10-,11+/m0/s1 .Physical And Chemical Properties Analysis
This compound is a solid and should be stored in a dark place, sealed in dry, at 2-8 degrees Celsius .Scientific Research Applications
Synthesis of N-Boc-protected Anilines
This compound is used in the palladium-catalyzed synthesis of N-Boc-protected anilines . N-Boc-protected anilines are important intermediates in organic synthesis, particularly in the pharmaceutical industry, where they are used to introduce the aniline functionality into complex molecules .
Synthesis of Tetrasubstituted Pyrroles
It has been used in the synthesis of tetrasubstituted pyrroles, functionalized with ester or ketone groups at the C-3 position . Pyrroles are a class of organic compounds that are widely used in medicinal chemistry due to their presence in many biologically active natural products and pharmaceuticals .
HPLC Analysis
tert-Butyl carbamate can be analyzed by reverse phase (RP) High Performance Liquid Chromatography (HPLC) method with simple conditions . The mobile phase contains an acetonitrile (MeCN), water, and phosphoric acid . This makes it a useful compound in analytical chemistry.
Inhibitor of LSD1 Enzyme
tert-Butyl N- [ (1R,2S)-2-sulfamoylcyclohexyl]carbamate is a selective, orally bioavailable inhibitor of the lysine-specific demethylase (LSD1) enzyme. LSD1 acts as a histone demethylase, which has been linked to the progression of multiple cancer types, including leukemia, breast, and small cell lung cancer.
Cancer Therapeutics
Given its role as an LSD1 inhibitor, this compound has demonstrated potential in several scientific applications, including cancer therapeutics. It could potentially be used in the treatment of various types of cancer, including leukemia, breast cancer, and small cell lung cancer.
Epigenetic Research
As an LSD1 inhibitor, this compound can also be used in epigenetic research. LSD1 is a key enzyme involved in the regulation of gene expression through the modification of histones, proteins that package and order the DNA into structural units called nucleosomes. By inhibiting LSD1, researchers can study the effects of these modifications on gene expression and cellular function.
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O2/c1-8(2,3)12-7(11)10-6-4-5(6)9/h5-6H,4,9H2,1-3H3,(H,10,11)/t5-,6+/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XDHLWTHTPXBYLH-NTSWFWBYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1C[C@@H]1N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl ((1R,2S)-2-aminocyclopropyl)carbamate | |
CAS RN |
265988-00-9 |
Source
|
Record name | rac-tert-butyl N-[(1R,2S)-2-aminocyclopropyl]carbamate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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